molecular formula C11H17FN2 B1417752 N1-Butyl-2-fluoro-N1-methylbenzene-1,4-diamine CAS No. 1152545-54-4

N1-Butyl-2-fluoro-N1-methylbenzene-1,4-diamine

Cat. No.: B1417752
CAS No.: 1152545-54-4
M. Wt: 196.26 g/mol
InChI Key: QCKXTOYBYJRCFP-UHFFFAOYSA-N
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Description

N1-Butyl-2-fluoro-N1-methylbenzene-1,4-diamine is a chemical compound belonging to the family of aromatic diamines. It is a white crystalline solid that is soluble in organic solvents and has a melting point of 98-100°C

Scientific Research Applications

N1-Butyl-2-fluoro-N1-methylbenzene-1,4-diamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme interactions and protein binding.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of dyes, polymers, and other industrial chemicals

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-Butyl-2-fluoro-N1-methylbenzene-1,4-diamine typically involves multi-step organic reactions. One common method includes the nitration of benzene, followed by the reduction of the nitro group to an amine, and subsequent substitution reactions to introduce the butyl and fluoro groups .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: N1-Butyl-2-fluoro-N1-methylbenzene-1,4-diamine undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can further modify the amine groups.

    Substitution: Electrophilic aromatic substitution reactions are common, where the aromatic ring undergoes substitution by electrophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Mechanism of Action

The mechanism by which N1-Butyl-2-fluoro-N1-methylbenzene-1,4-diamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing various biochemical pathways. The specific pathways and targets depend on the context of its application, whether in biological systems or industrial processes .

Comparison with Similar Compounds

  • 1-N-butyl-2-chloro-1-N-methylbenzene-1,4-diamine
  • 1-N-butyl-2-bromo-1-N-methylbenzene-1,4-diamine
  • 1-N-butyl-2-iodo-1-N-methylbenzene-1,4-diamine

Uniqueness: N1-Butyl-2-fluoro-N1-methylbenzene-1,4-diamine is unique due to the presence of the fluoro group, which imparts distinct electronic properties and reactivity compared to its chloro, bromo, and iodo analogs. The fluoro group can influence the compound’s stability, solubility, and interaction with other molecules, making it valuable for specific applications .

Properties

IUPAC Name

1-N-butyl-2-fluoro-1-N-methylbenzene-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17FN2/c1-3-4-7-14(2)11-6-5-9(13)8-10(11)12/h5-6,8H,3-4,7,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCKXTOYBYJRCFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)C1=C(C=C(C=C1)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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